ETHYL 4-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE
Overview
Description
ETHYL 4-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE: is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyridine core, which is a fused ring system containing both sulfur and nitrogen atoms, making it a heterocyclic compound. The presence of various functional groups such as amino, methoxymethyl, and ester groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thienopyridine Core: The initial step involves the construction of the thienopyridine core. This can be achieved through a cyclization reaction between a suitable thiophene derivative and a pyridine derivative under acidic or basic conditions.
Functional Group Introduction: Subsequent steps involve the introduction of the amino group at the 3-position, the methoxymethyl group at the 4-position, and the methyl group at the 6-position of the thienopyridine ring. These steps often require specific reagents and catalysts to achieve selective functionalization.
Amidation and Esterification: The final steps include the amidation of the thienopyridine core with 4-aminobenzoic acid and the esterification with ethanol to form the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom in the thienopyridine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
ETHYL 4-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly for conditions such as inflammation, cancer, and infectious diseases.
Industry: In the industrial sector, it can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity. For example, the amino group can participate in hydrogen bonding with enzyme active sites, while the methoxymethyl group can enhance membrane permeability.
Comparison with Similar Compounds
ETHYL 4-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE can be compared with other thienopyridine derivatives, such as:
CLOPIDOGREL: A well-known antiplatelet agent that also contains a thienopyridine core. Unlike this compound, clopidogrel is primarily used in cardiovascular medicine.
PRASUGREL: Another antiplatelet drug with a similar core structure but different functional groups, leading to distinct pharmacological properties.
TICLOPIDINE: An older thienopyridine derivative used as an antiplatelet agent, with a different substitution pattern on the thienopyridine ring.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity compared to these other compounds.
Properties
IUPAC Name |
ethyl 4-[[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-4-27-20(25)12-5-7-14(8-6-12)23-18(24)17-16(21)15-13(10-26-3)9-11(2)22-19(15)28-17/h5-9H,4,10,21H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYBOJUETNCLBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C(N=C3S2)C)COC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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